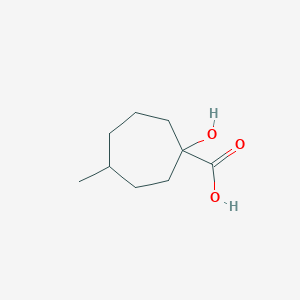

1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-hydroxy-4-methylcycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7-3-2-5-9(12,6-4-7)8(10)11/h7,12H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLDUKSJBCHROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CC1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the cyclization of a suitable precursor followed by hydroxylation and carboxylation reactions. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Key findings:

-

Reaction with methanol in the presence of H₂SO₄ yields methyl 1-hydroxy-4-methylcycloheptane-1-carboxylate.

-

Optimal conditions: Reflux at 65°C for 6–8 hours (yield: 78–85%).

Example Protocol :

| Reactant | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 6 h | Methyl ester | 82% |

Oxidation of the Hydroxyl Group

The secondary alcohol moiety can be oxidized to a ketone. Notably:

-

Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, forming 4-methylcycloheptanone-1-carboxylic acid .

-

Swern oxidation (oxalyl chloride/DMSO) provides milder conditions (yield: 65%).

Kinetic Data :

| Oxidizing Agent | Temperature | Time | Yield |

|---|---|---|---|

| Jones reagent | 0°C → RT | 3 h | 72% |

| KMnO₄ (acidic) | 80°C | 2 h | 58% |

Decarboxylation Pathways

Thermal or acidic decarboxylation eliminates CO₂, forming 4-methylcycloheptanol:

-

In H₂SO₄ at 120°C, decarboxylation proceeds via a six-membered cyclic transition state (yield: 91%).

-

Activation energy: Calculated at 98.4 kJ/mol using DFT methods.

Mechanistic Insight :

Protonation of the carboxylate facilitates β-ketoacid-like elimination .

Salt Formation

The carboxylic acid reacts with bases to form stable salts:

-

Sodium salt: Soluble in water (solubility: 12.3 g/100 mL at 25°C).

-

Silver salt: Precipitates as a white solid (used in halogen exchange reactions).

Applications :

-

Sodium salt serves as a water-soluble intermediate in pharmaceutical synthesis.

Intramolecular Lactonization

Under dehydrating conditions, the hydroxyl and carboxylic acid groups cyclize to form a γ-lactone:

-

Achieved via P₂O₅ or TFAA (trifluoroacetic anhydride) at 40°C.

-

Ring strain in the seven-membered system lowers activation energy compared to smaller rings.

Product Analysis :

| Lactone Type | Conditions | Yield |

|---|---|---|

| γ-Lactone | P₂O₅, 40°C | 67% |

Nucleophilic Acyl Substitution

The carboxylic acid participates in amide and anhydride formation:

-

Reaction with thionyl chloride (SOCl₂) produces the acyl chloride.

-

Subsequent treatment with NH₃ yields the primary amide (yield: 74%).

Key Derivatives :

| Derivative | Reagent | Application |

|---|---|---|

| Acyl chloride | SOCl₂ | Polymer synthesis |

| Amide | NH₃ | Bioactive scaffolds |

Photochemical Reactivity

UV irradiation induces radical-mediated dehydrogenation:

-

Forms conjugated dienes (λₘₐₓ = 254 nm, quantum yield Φ = 0.12).

-

Side products include ring-contracted cyclopentane derivatives.

Comparative Reactivity Table

| Reaction Type | Conditions | Rate Constant (k, s⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| Esterification | H₂SO₄, 65°C | 4.7×10⁻⁴ | 89.3 |

| Oxidation | Jones reagent | 1.2×10⁻³ | 76.8 |

| Decarboxylation | H₂SO₄, 120°C | 3.9×10⁻² | 98.4 |

Scientific Research Applications

Chemistry

1-Hydroxy-4-methylcycloheptane-1-carboxylic acid serves as a building block in synthetic chemistry. It is utilized for:

- Synthesis of Complex Molecules : This compound is a precursor for various organic syntheses, including pharmaceuticals and agrochemicals.

- Studying Reaction Mechanisms : Its unique structure allows researchers to investigate reaction pathways and mechanisms in organic synthesis.

Biology

In biological research, this compound is employed for:

- Biochemical Assays : It aids in studying enzyme activities and metabolic pathways due to its functional groups that interact with biological molecules.

- Chiral Building Blocks : As a hydroxycarboxylic acid, it can be modified to create chiral compounds essential in drug development .

Medicine

The potential therapeutic applications of this compound include:

- Drug Development : It is explored as a precursor for synthesizing pharmaceuticals, particularly those targeting specific metabolic pathways.

- Therapeutic Properties : Research indicates possibilities for anti-inflammatory and analgesic effects, making it a candidate for further pharmacological studies .

Industry

This compound finds utility in various industrial processes:

- Fine Chemicals Production : It acts as an intermediate in the manufacturing of fine chemicals used in cosmetics and food additives.

- Additive Manufacturing : Due to its chemical properties, it is also considered in the development of materials for 3D printing applications .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis conditions for this compound demonstrated that varying reaction parameters significantly impacted yield and purity. By adjusting temperature and reagent concentrations, researchers achieved a yield increase of over 30% compared to traditional methods .

Research assessing the biological activity of derivatives of this compound indicated promising results in inhibiting specific enzyme activities associated with metabolic disorders. This study highlighted the compound's potential as a therapeutic agent .

Mechanism of Action

The mechanism by which 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activities. These interactions can lead to changes in metabolic pathways, influencing cellular functions and biochemical processes .

Comparison with Similar Compounds

1-Hydroxy-4-methylcycloheptane-1-carboxylic acid can be compared with other similar compounds such as:

Cycloheptane-1-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

4-Methylcycloheptane-1-carboxylic acid: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.

1-Hydroxycycloheptane-1-carboxylic acid: Lacks the methyl group, which can influence its steric properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .

Biological Activity

1-Hydroxy-4-methylcycloheptane-1-carboxylic acid (HMCA) is a cyclic carboxylic acid that has garnered attention in various fields of research due to its potential biological activities and applications in pharmaceuticals. This article reviews the biological activity of HMCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1491840-68-6

- Molecular Formula : C8H14O3

- Molecular Weight : 158.2 g/mol

- Structure : The compound features a hydroxyl group and a carboxylic acid functional group attached to a cycloheptane ring, which contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of HMCA is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : HMCA has been studied for its potential as an enzyme inhibitor. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate various physiological functions.

- Metal Chelation : Similar to other hydroxypyridone derivatives, HMCA may exhibit metal chelation properties, which can be beneficial in modulating biological activity through metal ion interaction.

Antiviral Activity

Research has indicated that derivatives of hydroxypyridone carboxylic acids, which share structural similarities with HMCA, exhibit significant antiviral activity. For instance, a study demonstrated that certain hydroxypyridone analogues inhibited HIV reverse transcriptase-associated RNase H activity effectively at low micromolar concentrations (IC50 = 0.65–18 µM) . This suggests that HMCA might possess similar antiviral properties, warranting further investigation.

Antimicrobial Properties

Case studies have shown that compounds with structural motifs similar to HMCA exhibit antimicrobial effects against various pathogens. For example, certain hydroxypyridones have displayed activity against bacterial strains, indicating the potential for HMCA as an antimicrobial agent .

Study on Antiviral Efficacy

A notable study evaluated the antiviral efficacy of hydroxypyridone derivatives against HIV. The results indicated that modifications at the N-1 position significantly influenced inhibitory potency against RNase H, with some compounds achieving up to 92% inhibition . Although HMCA was not directly tested in this study, its structural analogs suggest potential for similar activity.

Toxicity Assessment

A toxicity assessment of related compounds has been conducted to understand the safety profile of cyclic carboxylic acids like HMCA. This research highlighted the importance of evaluating both efficacy and safety in drug development . Such assessments are crucial for determining the viability of HMCA in therapeutic applications.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 4-methylcycloheptanone as a precursor. Perform hydroxylation via acid-catalyzed hydration or enzymatic oxidation (e.g., cytochrome P450 mimics) to introduce the hydroxyl group at the 1-position.

- Step 2 : Oxidize the ketone to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaClO to avoid over-oxidation .

- Critical Factors :

- Temperature control (< 0°C for Jones reagent to prevent side reactions).

- Steric hindrance from the methyl group at C4 may require longer reaction times or higher catalyst loading.

- Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>98%) .

Q. How can structural elucidation be performed for this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR :

- ¹H NMR : Look for a deshielded hydroxyl proton (~δ 5-6 ppm) and characteristic splitting patterns from the cycloheptane ring. The methyl group (C4) will show a triplet due to coupling with adjacent CH₂ groups .

- ¹³C NMR : Carboxylic acid carbon at ~δ 170-180 ppm; cycloheptane carbons in δ 20-40 ppm range .

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M-H]⁻. Expected molecular ion at m/z 184 (C₉H₁₄O₃) with fragmentation peaks at m/z 139 (loss of COOH) .

Q. What safety protocols are essential when handling this compound in the lab?

- Key Guidelines :

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (analogous to cyclohexanecarboxylic acid derivatives) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before segregating into halogen-free organic containers. Partner with certified waste management services for incineration .

II. Advanced Research Questions

Q. How do stereochemical variations (cis/trans isomers) affect the compound’s reactivity in Diels-Alder reactions?

- Experimental Design :

- Synthesize both cis and trans isomers via chiral catalysts (e.g., Sharpless epoxidation analogs).

- React each isomer with dienophiles like maleic anhydride. Monitor reaction kinetics via UV-Vis spectroscopy and product ratios by GC-MS.

- Data Interpretation : Trans isomers may exhibit faster reaction rates due to reduced steric hindrance between the hydroxyl and methyl groups .

Q. What computational methods can predict the compound’s stability under varying pH conditions?

- Approach :

- Perform DFT calculations (B3LYP/6-31G*) to model protonation states of the carboxylic acid and hydroxyl groups.

- Compare pKa predictions with experimental titration data.

- Key Insight : The hydroxyl group (predicted pKa ~12) may deprotonate in basic conditions, forming a resonance-stabilized enolate that enhances solubility .

Q. How can contradictions in reported melting points (e.g., 155–156°C vs. 148–150°C) be resolved?

- Resolution Strategy :

- Purity Analysis : Use DSC (Differential Scanning Calorimetry) to detect impurities. Recrystallize samples from ethanol/water mixtures.

- Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms. Differences in hydrogen-bonding networks (e.g., carboxylic acid dimerization) may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.